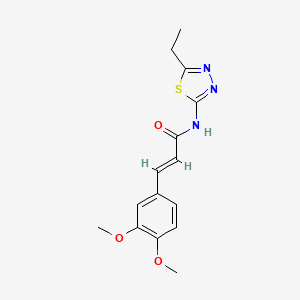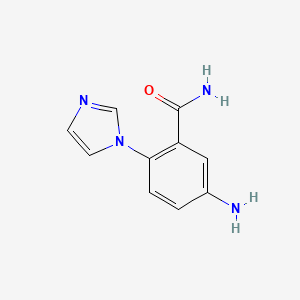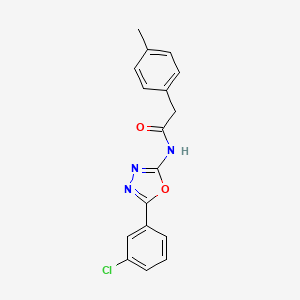![molecular formula C16H14ClN3O2 B2560992 2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide CAS No. 1356742-54-5](/img/structure/B2560992.png)
2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CC-115 and is a potent inhibitor of two key signaling pathways, mTORC1 and mTORC2.
Mécanisme D'action
CC-115 inhibits the activity of mTORC1 and mTORC2, which are two key signaling pathways involved in cell growth and proliferation. By inhibiting these pathways, CC-115 can slow down the growth of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
CC-115 has been shown to have a variety of biochemical and physiological effects. It can reduce the expression of several proteins involved in cell growth and proliferation, such as Cyclin D1 and c-Myc. CC-115 can also reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CC-115 has several advantages for lab experiments. It is a potent and selective inhibitor of mTORC1 and mTORC2, making it a valuable tool for studying these signaling pathways. CC-115 is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to using CC-115 in lab experiments. It can be toxic to cells at high concentrations, and its effects can be influenced by other signaling pathways. Additionally, CC-115 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on CC-115. One area of focus is to investigate its potential applications in combination therapy with other drugs. Another area of research is to study its effects on other signaling pathways and its potential applications in other diseases. Furthermore, the safety and efficacy of CC-115 in clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of CC-115 involves several steps, including the formation of the pyridine ring, the introduction of the chloro group, and the addition of the cyclopropylcarbamoyl group. The final product is obtained through a reaction between the intermediate product and 2-amino-4-methylpyridine-3-carboxamide. The synthesis of CC-115 has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
CC-115 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. CC-115 has also been studied for its potential applications in the treatment of autoimmune diseases, such as lupus and rheumatoid arthritis.
Propriétés
IUPAC Name |
2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-14-12(5-3-9-18-14)16(22)20-13-6-2-1-4-11(13)15(21)19-10-7-8-10/h1-6,9-10H,7-8H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRSJMFKJDBHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)amino]benzoate](/img/structure/B2560909.png)
![4-[[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2560911.png)

![2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2560914.png)
![4-[Amino(phenyl)methyl]benzoic acid;hydrochloride](/img/structure/B2560915.png)
![{4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2560917.png)

![1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-indol-1-ylethanone](/img/structure/B2560919.png)

![2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one](/img/structure/B2560926.png)



